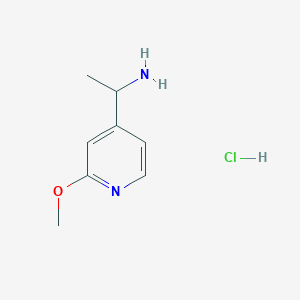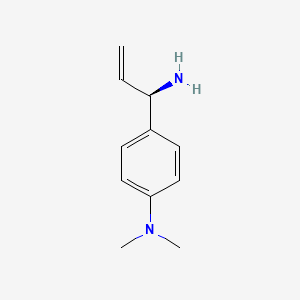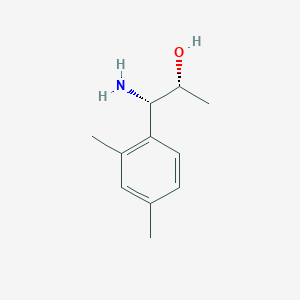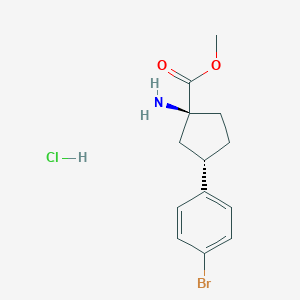
7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine: is a chemical compound with the molecular formula C10H6N2F4. It exists as a solid and belongs to the class of isoquinolinylamines . This compound features a fluorine atom, a trifluoromethyl group, and an amino group attached to a tetrahydronaphthalene ring system.
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of this compound involves nucleophilic fluoro-dechlorination. For example, starting from 5,6,7,8-tetrachloroquinoline, a mixture of 7-fluoro-5,6,8-trichloroquinoline, 5-fluoro-6,7,8-trichloroquinoline, and 6,7-difluoro-5,8-dichloroquinoline can be obtained .
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions involving the fluorine atom are likely.
Fluorinating Agents: Used for introducing fluorine atoms.
Hydrogenation Catalysts: Employed in reduction reactions.
Chlorination/Dechlorination Reagents: Involved in halogen exchange reactions.
Major Products:: The major products depend on the specific reaction conditions. Isomeric forms with varying chloro- and fluoro-substitutions are likely.
Aplicaciones Científicas De Investigación
Chemistry::
Fluorinated Building Block: Used in the synthesis of other fluorinated compounds.
Drug Discovery: May serve as a scaffold for drug development.
Biological Probes: Investigating biological processes.
Pharmacology: Potential therapeutic applications.
Materials Science: Fluorinated compounds find applications in materials with unique properties.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C11H11F4N |
|---|---|
Peso molecular |
233.20 g/mol |
Nombre IUPAC |
7-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11F4N/c12-6-4-8-7(2-1-3-10(8)16)9(5-6)11(13,14)15/h4-5,10H,1-3,16H2 |
Clave InChI |
RGIIGMBKTBQFCG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C(=CC(=C2)F)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















